1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-(fluoromethoxy)benzene with 1-chloropropan-2-one under specific conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro and fluoro groups enhances its reactivity, allowing it to interact with enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one include:
1-Chloropropan-2-one: A simpler compound with similar reactivity but lacking the additional functional groups.
2-Chloro-1-(4-fluorophenyl)ethanone: Shares the fluoro and chloro groups but has a different structural arrangement.
1-(4-Chloro-2-fluorophenyl)ethanone: Another related compound with similar functional groups but different positioning.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C10H9Cl2FO2 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-3-2-7(15-5-13)4-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
LZZNBVMQDMTGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OCF)Cl)Cl |
Origin of Product |
United States |
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